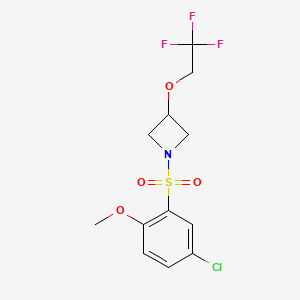

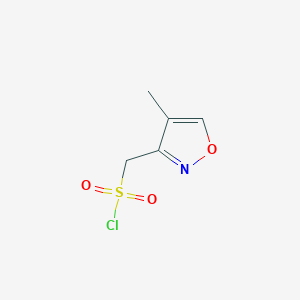

(4-Methylisoxazol-3-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-Methylisoxazol-3-yl)methanesulfonyl chloride” is a versatile and cost-effective organic compound extensively utilized in scientific research and organic compound synthesis . It exists as a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H6ClNO3S . The InChI key is WOWWVNYKESDXKF-UHFFFAOYSA-N .Chemical Reactions Analysis

“this compound” plays a crucial role in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules . It contributes to the creation of polymers and nanomaterials, along with the synthesis of pharmaceuticals like anticancer drugs and biodegradable polymers .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 195.63 .Wissenschaftliche Forschungsanwendungen

Oxidation and Synthesis

- Oxidation of Methyl (Methylthio)methyl Sulfoxide: A study demonstrated high-yield production of bis(methylsulfinyl)methane through the oxidation of methyl (methylthio)methyl sulfoxide with hydrogen peroxide among other oxidants. This research establishes an efficient method for preparing methyl (methylthio)methyl sulfone, a related compound, via oxidation with potassium permanganate (Ogura, Suzuki, & Tsuchihashi, 1980).

Chemical Structure and Reactions

- Molecular Structure of Methane Sulfonyl Chloride: A study focusing on the molecular structure of methane sulfonyl chloride by electron diffraction revealed precise geometrical parameters, contributing to a deeper understanding of its chemical behavior and properties (Hargittai & Hargittai, 1973).

Methanesulfonates Synthesis

- Synthesis of 1-Methyl-6,9-Epoxy-9-Aryl-5,6,9,10-Tetrahydro-1H-Imidazo [3,2-e] [2H-1,5] Oxazocinium Methanesulfonate: Demonstrated the preparation of complex methanesulfonates, showcasing the versatility of methanesulfonyl chloride in synthesizing cyclic compounds (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).

Microbial Metabolism

- Microbial Metabolism of Methanesulfonic Acid: Research into the biogeochemical cycling of sulfur highlighted the role of methanesulfonic acid, a derivative of methanesulfonyl chloride, in microbial metabolism, indicating its significance in environmental processes (Kelly & Murrell, 1999).

Methane Conversions

- Methanesulfonyl Chloride Decomposition for Methane Conversions: A study explored the catalytic decomposition of methanesulfonyl chloride to produce methyl chloride, presenting a method to improve product selectivity in methane conversions (Kang, Zhou, Ma, Zhang, Chen, & Tang, 2017).

Wirkmechanismus

The mechanism of action of “(4-Methylisoxazol-3-yl)methanesulfonyl chloride” involves protonation, wherein it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and the compound, facilitating various organic synthesis reactions . Additionally, it acts as a nucleophile, enabling it to form new bonds when it reacts with other organic molecules .

Safety and Hazards

As with many chemical substances, “(4-Methylisoxazol-3-yl)methanesulfonyl chloride” should be handled with care. It is classified as a Dangerous Good for transport and may be subject to additional shipping charges . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Zukünftige Richtungen

The future directions for “(4-Methylisoxazol-3-yl)methanesulfonyl chloride” are likely to involve its continued use in scientific research and organic compound synthesis . Given its versatility and cost-effectiveness, it is expected to remain a valuable tool in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules .

Eigenschaften

IUPAC Name |

(4-methyl-1,2-oxazol-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3S/c1-4-2-10-7-5(4)3-11(6,8)9/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAJTEKVISPEMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)

![N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2841905.png)

![2-[[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2841907.png)